1-methyl-3,5-diphenylpyridazine-4(1H)-thione
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Overview
Description
1-methyl-3,5-diphenylpyridazine-4(1H)-thione is a heterocyclic compound with a pyridazine ring structure. This compound is known for its potential pharmacological properties and has been studied for various applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-methyl-3,5-diphenylpyridazine-4(1H)-thione typically involves the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the pyridazine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-methyl-3,5-diphenylpyridazine-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Research has indicated its potential use as an antileishmanial and antimalarial agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-3,5-diphenylpyridazine-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets, leading to the desired pharmacological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-methyl-3,5-diphenylpyridazine-4(1H)-thione include:
- 1-methyl-3,5-diphenyl-1H-pyrazole
- 1-methyl-3,5-diphenyl-1H-1,2,4-triazole These compounds share structural similarities but may differ in their pharmacological properties and applications. The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical reactions and applications.
Properties
CAS No. |
59617-88-8 |
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Molecular Formula |
C17H14N2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-methyl-3,5-diphenylpyridazine-4-thione |
InChI |
InChI=1S/C17H14N2S/c1-19-12-15(13-8-4-2-5-9-13)17(20)16(18-19)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
ODATZDUCGMYWKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=S)C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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